molecular formula C11H20O2 B1294839 Ethyl 8-nonenoate CAS No. 35194-39-9

Ethyl 8-nonenoate

Cat. No.: B1294839
CAS No.: 35194-39-9
M. Wt: 184.27 g/mol
InChI Key: SOSSRQZGHXOQQE-UHFFFAOYSA-N
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Description

Ethyl 8-nonenoate is a chemical compound that belongs to the class of aliphatic estersThe molecular formula of this compound is C11H20O2, and it has a molecular weight of 184.28 g/mol . This compound is typically found as a colorless to light yellow oil and is known for its fruity odor.

Preparation Methods

Ethyl 8-nonenoate can be synthesized through various methods. One common synthetic route involves the esterification of 8-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[ \text{C}9\text{H}{16}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{16}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

In industrial settings, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Ethyl 8-nonenoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 8-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 8-nonanol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield 8-nonenoic acid amide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 8-nonenoate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

    Industry: It is used in the fragrance and flavor industry due to its fruity odor, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-nonenoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways can vary depending on the specific biological context and the type of organism being studied.

Comparison with Similar Compounds

Ethyl 8-nonenoate can be compared with other similar compounds such as:

    Ethyl nonanoate: Both compounds are esters, but ethyl nonanoate lacks the double bond present in this compound, making it less reactive in certain chemical reactions.

    Methyl nonanoate: This compound is similar in structure but has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    Ethyl decanoate: This compound has a longer carbon chain, which influences its boiling point and solubility compared to this compound.

This compound is unique due to the presence of the double bond in its structure, which imparts distinct reactivity and properties compared to its saturated counterparts.

Properties

IUPAC Name

ethyl non-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSRQZGHXOQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188688
Record name Ethyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-39-9
Record name Ethyl 8-nonenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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